Ozolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ozolinone is a loop diuretic that was never marketed. It is an active metabolite of etozoline, a prodrug. The compound’s IUPAC name is (2Z)-2-(3-methyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetic acid. This compound has a molecular formula of C11H16N2O3S and a molar mass of 256.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ozolinone can be synthesized through the reaction of etozoline, which undergoes metabolic conversion to form this compound. The specific synthetic routes and reaction conditions for this compound are not widely documented in the literature. it is known that this compound is an active metabolite of etozoline, indicating that the synthesis involves metabolic processes .
Industrial Production Methods
There is limited information available on the industrial production methods of this compound, as it was never marketed and primarily studied for research purposes. The compound is typically synthesized in laboratory settings for experimental use .
Chemical Reactions Analysis
Types of Reactions
Ozolinone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can also undergo reduction reactions, although specific details on the reduction products are limited.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
The common reagents and conditions used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing agents: Such as sodium borohydride for reduction reactions.
Substitution reagents: Various nucleophiles and electrophiles for substitution reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce various substituted compounds .
Scientific Research Applications
Mechanism of Action
Ozolinone exerts its effects primarily through its action on the renal system. The compound increases urine volume and urinary sodium excretion by inhibiting sodium reabsorption in the loops of Henle. This leads to increased renal blood flow and a decrease in fractional tubular sodium reabsorption . The mechanism involves the inhibition of electrolyte reabsorption, similar to other loop diuretics like furosemide .
Comparison with Similar Compounds
Similar Compounds
Furosemide: A widely used loop diuretic with a similar mechanism of action but different chemical structure.
Etozoline: The prodrug of ozolinone, which undergoes metabolic conversion to form this compound.
Bumetanide: Another loop diuretic with similar effects on renal function and electrolyte balance.
Uniqueness of this compound
This compound is unique in its specific metabolic pathway, being an active metabolite of etozoline. Its stereoselective effects on renal function and its distinct chemical structure set it apart from other loop diuretics .
Properties
CAS No. |
67565-42-8 |
---|---|
Molecular Formula |
C11H16N2O3S |
Molecular Weight |
256.32 g/mol |
IUPAC Name |
(2Z)-2-(3-methyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetic acid |
InChI |
InChI=1S/C11H16N2O3S/c1-12-8(7-9(14)15)17-11(10(12)16)13-5-3-2-4-6-13/h7,11H,2-6H2,1H3,(H,14,15)/b8-7- |
InChI Key |
NQFBZYYUAFJYNS-FPLPWBNLSA-N |
Isomeric SMILES |
CN1/C(=C/C(=O)O)/SC(C1=O)N2CCCCC2 |
Canonical SMILES |
CN1C(=CC(=O)O)SC(C1=O)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.